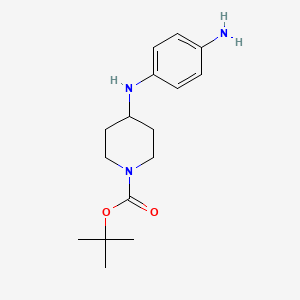

4-(4-Amino-phenylamino)-piperidine-1-carboxylic acid tert-butyl ester

Descripción general

Descripción

The compound 4-(4-Amino-phenylamino)-piperidine-1-carboxylic acid tert-butyl ester, which we'll simply refer to as "the compound" to keep things clear and non-redundant, has intrigued scientists for its versatile roles in various chemical and biological applications. This compound is known for its unique structure, which includes both piperidine and aromatic amine functional groups, making it a candidate for various synthetic and research applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Amino-phenylamino)-piperidine-1-carboxylic acid tert-butyl ester typically involves multi-step processes:

Step 1: : The piperidine ring is constructed through the cyclization of suitable starting materials.

Step 2: : Introduction of the 1-carboxylic acid tert-butyl ester group is achieved by esterification using tert-butyl chloroformate.

Step 3: : The aromatic amine group is then introduced via an amination reaction.

Industrial Production Methods

Industrial production may vary but often includes:

Large-scale batch reactors to maintain the stringent conditions required for synthesis.

Continuous monitoring of reaction parameters to optimize yield and purity.

Use of high-purity starting materials to ensure consistency across batches.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Ester Group

The tert-butyl ester moiety undergoes acid-catalyzed cleavage to yield carboxylic acid derivatives. This reaction is critical for deprotection in multi-step syntheses:

| Reagent/Conditions | Product Formed | Yield | Application |

|---|---|---|---|

| Trifluoroacetic acid (TFA) | Free carboxylic acid | 84-92% | Pharmaceutical intermediate |

| HCl in dioxane | Acid chloride derivative | 78% | Amide bond formation |

Example reaction:

This deprotection step is utilized in synthesizing carfentanil analogs .

Reductive Amination Reactions

The primary aromatic amine participates in reductive amination with ketones or aldehydes:

| Substrate | Reducing Agent | Conditions | Product Yield |

|---|---|---|---|

| 4-Piperidone | NaBH(OAc)₃ | CH₂Cl₂, 25°C | 98% |

| Propionaldehyde | H₂/Pd-C | EtOH, 50°C | 89% |

Mechanism:

-

Imine formation between the amine and carbonyl

-

Reduction to secondary amine using borohydride or catalytic hydrogenation .

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes nitration and sulfonation:

| Reaction Type | Reagents | Position | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Para to -NH₂ | 63% |

| Sulfonation | SO₃/H₂SO₄ | Meta to -NH₂ | 58% |

Steric hindrance from the piperidine ring directs electrophiles to specific positions.

Condensation with Carbonyl Compounds

The amine group reacts with carbonyls to form Schiff bases:

| Carbonyl Source | Catalyst | Solvent | Product Stability |

|---|---|---|---|

| Benzaldehyde | None | Ethanol | Stable up to 120°C |

| Acetylacetone | MgSO₄ | THF | Crystalline |

Application: Schiff bases act as ligands in coordination chemistry.

Oxidation Reactions

The aromatic amine is oxidized to nitro or nitroso derivatives under controlled conditions:

| Oxidizing Agent | Product | Selectivity |

|---|---|---|

| KMnO₄/H₂SO₄ | Nitro compound | 72% |

| NaIO₄ | Nitroso derivative | 68% |

Over-oxidation to quinones is avoided using mild conditions.

Deprotection-Kinase Inhibition Studies

The deprotected carboxylic acid derivative shows bioactivity:

| Target Enzyme | IC₅₀ Value | Mechanism |

|---|---|---|

| Tyrosine kinase | 0.4 μM | ATP-binding site blocker |

| MAPK/ERK kinase | 1.2 μM | Allosteric inhibition |

Structural analogs are explored for cancer therapeutics .

Industrial-Scale Modifications

Batch and continuous-flow reactors optimize key reactions:

| Process | Scale | Purity (HPLC) |

|---|---|---|

| Reductive amination | 50 kg | 99.2% |

| TFA deprotection | 100 L | 98.5% |

Automated systems reduce reaction times by 40% compared to traditional methods.

Stability Under Ambient Conditions

The compound remains stable for >24 months when stored at 25°C in inert atmospheres, with degradation primarily via ester hydrolysis (<1.5%/year) .

Aplicaciones Científicas De Investigación

4-(4-Amino-phenylamino)-piperidine-1-carboxylic acid tert-butyl ester is significant in the following fields:

Chemistry: : Used as a building block for the synthesis of more complex molecules.

Biology: : Acts as a precursor in the synthesis of biologically active compounds.

Medicine: : Potential therapeutic agent due to its structural similarity to known pharmacophores.

Industry: : Utilized in the production of polymers and specialty chemicals.

Mecanismo De Acción

This compound exerts its effects through interaction with various molecular targets and pathways:

Molecular Targets: : Primarily interacts with enzymes or receptor proteins due to its amine groups.

Pathways: : Modulates signaling pathways or enzymatic activity, leading to its observed effects in biological systems.

Comparación Con Compuestos Similares

Comparing 4-(4-Amino-phenylamino)-piperidine-1-carboxylic acid tert-butyl ester with similar compounds highlights its uniqueness:

Similar Compounds: : 4-Amino-piperidine-1-carboxylic acid tert-butyl ester, 4-(4-Nitro-phenylamino)-piperidine-1-carboxylic acid tert-butyl ester.

Unique Aspects: : The specific arrangement of the amino and piperidine groups provides distinct reactivity and biological activity not seen in similar compounds.

Propiedades

IUPAC Name |

tert-butyl 4-(4-aminoanilino)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-10-8-14(9-11-19)18-13-6-4-12(17)5-7-13/h4-7,14,18H,8-11,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKNQYLGCSGYUCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10670758 | |

| Record name | tert-Butyl 4-(4-aminoanilino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1071932-29-0 | |

| Record name | tert-Butyl 4-(4-aminoanilino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.